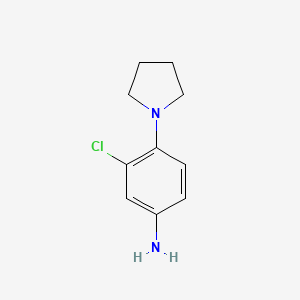

3-氯-4-(吡咯烷-1-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds structurally related to 3-Chloro-4-(pyrrolidin-1-yl)aniline often involves complex reactions, including the formation of pyrrolidine derivatives through catalytic methods or cyclization reactions. For example, the stereoselective synthesis of chlorotrifluoromethylated pyrrolidines has been achieved using an electrochemical process that combines oxidative events in a productive manner, suggesting potential pathways for synthesizing related chloro-pyrrolidin anilines (Ye et al., 2018).

Molecular Structure Analysis

Studies on similar compounds, such as isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines, reveal insights into their molecular structures, showing planar backbones with specific dihedral angles between the pyrrolidine and benzene rings, indicating how chlorine substitution might affect the molecular conformation of 3-Chloro-4-(pyrrolidin-1-yl)aniline (B. Su et al., 2013).

Chemical Reactions and Properties

The chemical behavior of pyrrolidine-containing compounds includes participation in various reactions, such as the diastereoselective synthesis of pyrrolidines via catalyzed reactions, which might suggest potential reactivity patterns for 3-Chloro-4-(pyrrolidin-1-yl)aniline (Carson & Kerr, 2005).

科学研究应用

在药物发现中的应用

化合物“3-氯-4-(吡咯烷-1-基)苯胺”是吡咯烷的衍生物 . 吡咯烷是一个通用的支架,药物化学家利用它来获得用于治疗人类疾病的化合物 . 吡咯烷环是药物发现中广泛使用的氮杂环之一 .

在立体异构性中的作用

吡咯烷环的一个重要特征是碳的立体异构性 . 由于与对映选择性蛋白质的结合方式不同,不同的立体异构体和取代基的空间取向会导致药物候选物的不同生物学特征 .

在选择性雄激素受体调节剂 (SARMs) 开发中的应用

4-(吡咯烷-1-基)苯腈衍生物在结构上与“3-氯-4-(吡咯烷-1-基)苯胺”相似,已被合成作为选择性雄激素受体调节剂 (SARMs) .

在维甲酸相关孤儿受体 γ (RORγt) 逆向激动剂开发中的应用

一系列新的顺式-3,4-二苯基吡咯烷衍生物,在结构上与“3-氯-4-(吡咯烷-1-基)苯胺”相似,已被开发为维甲酸相关孤儿受体 γ (RORγt) 的逆向激动剂 . 该受体是参与自身免疫性疾病的核激素受体亚家族 RORγ 的剪接变体 .

安全和危害

作用机制

Target of Action

It is known that pyrrolidine derivatives, which include 3-chloro-4-(pyrrolidin-1-yl)aniline, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Result of Action

The compound’s potential therapeutic effects could be inferred from its structural similarity to other pyrrolidine derivatives, which are known to have various biological activities .

属性

IUPAC Name |

3-chloro-4-pyrrolidin-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJSLXVGFFLZMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283789 |

Source

|

| Record name | 3-Chloro-4-(1-pyrrolidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16089-44-4 |

Source

|

| Record name | 3-Chloro-4-(1-pyrrolidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16089-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(1-pyrrolidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)

![4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269358.png)

![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)